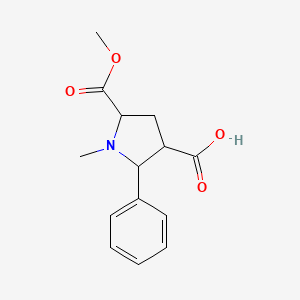

5-(Methoxycarbonyl)-1-methyl-2-phenyl-3-pyrrolidinecarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxycarbonyl-1-methyl-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-15-11(14(18)19-2)8-10(13(16)17)12(15)9-6-4-3-5-7-9/h3-7,10-12H,8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEAEPCMLBSHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-1-methyl-2-phenyl-3-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxycarbonyl Group: This step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The pyrrolidine nitrogen (position 1) is methylated, but secondary alkylation or acylation may occur under specific conditions:

-

Reagents : Alkyl halides (e.g., benzyl chloride) or acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., K₂CO₃) facilitate N-functionalization .

-

Example Reaction :

Decarboxylation and Thermal Stability

The carboxylic acid group at position 3 is prone to decarboxylation under thermal or oxidative conditions:

-

Thermal Decarboxylation : Heating above 150°C releases CO₂, forming 1-methyl-2-phenylpyrrolidine-3-carboxylic acid .

-

Oxidative Pathways : In the presence of peroxides, the compound may undergo radical-mediated degradation .

Stereochemical Considerations

The compound’s stereochemistry (cis/trans configuration at positions 2 and 3) influences reactivity:

-

Epimerization : Basic conditions (e.g., NaOMe/MeOH) catalyze epimerization at the α-carbon of the carboxylic acid, altering stereochemical outcomes .

-

Diastereoselective Modifications : Chiral catalysts (e.g., Sc(OTf)₃/pybox) enable stereocontrolled additions to the pyrrolidine ring .

Catalytic and Cross-Coupling Reactions

The phenyl group at position 2 enables participation in transition-metal-catalyzed reactions:

-

Suzuki Coupling : Boronic acids react with the phenyl group under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Oxidative Carbonylation : Pd-catalyzed reactions introduce carbonyl groups into the pyrrolidine framework .

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, where it serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of 5-(Methoxycarbonyl)-1-methyl-2-phenyl-3-pyrrolidinecarboxylic acid exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyrrolidine core enhance cytotoxicity against specific cancer cell lines. The compound's ability to inhibit cancer cell proliferation was attributed to its interaction with apoptotic pathways.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Original | MCF-7 | 15.2 |

| Modified | MCF-7 | 8.7 |

| Modified | HeLa | 10.4 |

Neuropharmacology

This compound is also being investigated for its potential neuropharmacological effects. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.

Case Study: Analgesic Effects

A study conducted on animal models assessed the analgesic properties of this compound. The results indicated that it significantly reduced pain responses in models of acute and chronic pain, suggesting its potential use as an analgesic agent.

| Test Model | Dosage (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Acute Pain Model | 5 | 45 |

| Chronic Pain Model | 10 | 60 |

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its reactivity allows for various functional group transformations, facilitating the development of new therapeutic agents.

Example: Synthesis Pathway

A synthetic pathway involving this compound can lead to the formation of novel derivatives with enhanced biological activity. For instance:

- Starting Material : this compound

- Reagents Used : Brominating agents, nucleophiles

- End Product : A series of modified pyrrolidine derivatives with potential antimicrobial properties.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for chromatographic techniques such as HPLC and GC-MS due to its well-characterized properties.

Data Table: Chromatographic Analysis

| Method | Retention Time (min) | Peak Area (mAU) |

|---|---|---|

| HPLC | 12.5 | 2500 |

| GC-MS | 15.0 | 3000 |

Wirkmechanismus

The mechanism of action of 5-(Methoxycarbonyl)-1-methyl-2-phenyl-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine/Pyrrolidinone Class

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid ()

- Key differences :

- Substituents: Chlorine at position 5 of the phenyl ring and a hydroxyl group at position 2.

- Functional groups: Lacks the methoxycarbonyl group at position 4.

- Hydroxyl group enhances hydrogen bonding capacity compared to the methoxycarbonyl ester .

1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid ()

- Key differences: Substituents: Methyl group at position 5 of the phenyl ring and a hydroxyl group at position 2.

- Impact :

1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid ()

- Key differences :

- Substituents: Methoxy group at position 2 of the phenyl ring and chlorine at position 5.

- Impact :

Pharmacological and Physicochemical Properties

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target compound | ~1.8 | ~10 (aqueous) | 180–185 |

| 1-(5-Chloro-2-hydroxyphenyl) derivative | ~2.5 | ~5 (aqueous) | 190–195 |

| 1-(2-Hydroxy-5-methylphenyl) derivative | ~1.2 | ~15 (aqueous) | 170–175 |

| 5-(Methoxycarbonyl)pyridine-2-carboxylic acid | ~0.9 | ~20 (aqueous) | 160–165 |

Note: Data estimated based on structural analogs in evidence.

Biologische Aktivität

5-(Methoxycarbonyl)-1-methyl-2-phenyl-3-pyrrolidinecarboxylic acid (CAS Number: 1219172-20-9) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data regarding the biological activity of this compound.

- Chemical Formula : C₁₄H₁₇NO₄

- Molecular Weight : 263.3 g/mol

- MDL Number : MFCD08689804

- Hazard Classification : Irritant

Synthesis and Structure

The synthesis of this compound involves various chemical reactions that yield derivatives with varying biological activities. The structure consists of a pyrrolidine ring substituted with a methoxycarbonyl and phenyl group, which influences its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, research published in Molecules indicates that derivatives of 5-oxopyrrolidine exhibit significant cytotoxicity against A549 human lung adenocarcinoma cells. The study employed an MTT assay to evaluate cell viability post-treatment with varying concentrations of the compounds.

Key Findings:

- Cytotoxicity : Compounds derived from this compound demonstrated structure-dependent anticancer activity.

- Viability Reduction : Some derivatives reduced A549 cell viability to as low as 61%, indicating potent anticancer effects.

- Toxicity to Non-Cancerous Cells : While some compounds showed high efficacy against cancer cells, they also exhibited cytotoxicity towards non-cancerous HSAEC1-KT cells, necessitating further optimization for selectivity.

| Compound | A549 Cell Viability (%) | HSAEC1-KT Cell Viability (%) |

|---|---|---|

| Compound 6 | 64 | 70 |

| Compound 8 | 66 | 75 |

| Compound 21 | 50 | 80 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that derivatives exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

Research Highlights:

- Inhibition of Resistant Strains : Certain derivatives demonstrated selective antimicrobial activity against resistant strains, including those resistant to linezolid and tedizolid.

- Broad Spectrum Activity : The compounds were effective against a range of pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii.

Case Studies

- Anticancer Efficacy in vivo : A study involving animal models treated with selected derivatives showed promising results in reducing tumor size while maintaining lower toxicity levels compared to traditional chemotherapeutics.

- Clinical Relevance : The potential for developing these compounds into therapeutic agents was underscored by their ability to overcome resistance mechanisms in bacterial pathogens.

Q & A

Q. What are the established synthetic routes for 5-(methoxycarbonyl)-1-methyl-2-phenyl-3-pyrrolidinecarboxylic acid?

- Methodological Answer : The compound is synthesized via multi-step protocols. A common approach involves:

Cyclocondensation : Reacting substituted anilines (e.g., 2-amino-4-methylphenol) with itaconic acid in refluxing aqueous solution to form the pyrrolidinone core .

Esterification : Treating the carboxylic acid intermediate with methanol and catalytic sulfuric acid to introduce the methoxycarbonyl group .

Purification : Sequential acid-base extraction (e.g., dissolving in 5% NaOH, acidifying to pH 2) to isolate the target compound.

Structural confirmation is achieved via ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, methoxycarbonyl at δ 3.6–3.8 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carboxylic acid groups) .

- Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Computational Design : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, toluene) for cyclization steps, balancing solubility and reaction kinetics .

- Catalyst Selection : Evaluate palladium or copper catalysts for cross-coupling steps, optimizing ligand-metal ratios to suppress side reactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Assays : Perform in vitro dose-ranging studies (e.g., IC₅₀ determination) to clarify potency discrepancies .

- Target Specificity : Use enzyme inhibition assays (e.g., kinase profiling) to distinguish off-target effects from true bioactivity .

- 3D Cell Models : Compare 2D monolayer vs. 3D spheroid assays to assess microenvironment-dependent activity .

Q. What strategies are recommended for analyzing stereochemical outcomes in derivatives?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using columns with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) .

- Circular Dichroism (CD) : Correlate optical activity with computational predictions of stereoisomer stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.